molecular formula C11H16ClN3 B7855293 N-((1H-benzo[d]imidazol-2-yl)methyl)propan-2-amine hydrochloride

N-((1H-benzo[d]imidazol-2-yl)methyl)propan-2-amine hydrochloride

Cat. No.: B7855293
M. Wt: 225.72 g/mol
InChI Key: HCXBKQBINSCNJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1H-benzo[d]imidazol-2-yl)methyl)propan-2-amine hydrochloride is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)propan-2-amine hydrochloride typically involves the condensation of 2-aminobenzimidazole with an appropriate aldehyde, followed by reduction and subsequent reaction with propan-2-amine. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as glacial acetic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-((1H-benzo[d]imidazol-2-yl)methyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

N-((1H-benzo[d]imidazol-2-yl)methyl)propan-2-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-((1H-benzo[d]imidazol-2-yl)methyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways, affecting processes like cell division and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-((1H-benzo[d]imidazol-2-yl)methyl)propan-2-amine
  • N-(1H-benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines
  • 1H-benzo[d]imidazole derivatives with various substituents

Uniqueness

N-((1H-benzo[d]imidazol-2-yl)methyl)propan-2-amine hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3.ClH/c1-8(2)12-7-11-13-9-5-3-4-6-10(9)14-11;/h3-6,8,12H,7H2,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXBKQBINSCNJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=NC2=CC=CC=C2N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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